2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

Physical form Weighing accuracy Storage stability

Researchers developing kinase inhibitors or sulfonylurea anticancer agents often face supply inconsistency and limited regioisomeric purity. 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS 115010-11-2) directly addresses this gap: • Validated in PERK inhibitor programs (16 nM IC₅₀) and clinical-stage antitumor agents • Precise 5-position regioisomer ensures consistent SAR; not interchangeable with 6-sulfonyl or fully aromatic analogs • Solid form (mp 84°C) enables accurate stoichiometric control in parallel synthesis Supplied with ≥98% purity, stored under inert atmosphere, and ready for global shipping.

Molecular Formula C8H7ClO3S
Molecular Weight 218.66 g/mol
CAS No. 115010-11-2
Cat. No. B047696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
CAS115010-11-2
Molecular FormulaC8H7ClO3S
Molecular Weight218.66 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2
InChIKeyRVWYPBARHGPULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride Physicochemical Profile


2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS 115010-11-2) is a bicyclic heteroaromatic sulfonyl chloride building block with molecular formula C₈H₇ClO₃S and a molecular weight of 218.66 g/mol . It exists as a white to off-white crystalline solid at ambient temperature with a melting point of approximately 84 °C . The compound features a partially saturated 2,3-dihydrobenzofuran core with the electrophilic –SO₂Cl group positioned at the 5-position of the benzene ring, yielding a topological polar surface area (TPSA) of 51.8 Ų and a calculated LogP of approximately 2.63 [1]. The sulfonyl chloride moiety is moisture-sensitive, requiring storage under inert atmosphere at 2–8 °C . This compound serves as a key intermediate for constructing sulfonamide, sulfonate ester, and sulfonylurea derivatives in medicinal chemistry and agrochemical research programs.

2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride Substitution Trade-Offs


The 2,3-dihydrobenzofuran-5-sulfonyl chloride scaffold occupies a narrow and precisely defined chemical space that is not interchangeable with its closest structural analogs. The regioisomeric 6-sulfonyl chloride (CAS 724446-31-5) places the reactive handle at a different position on the benzene ring, altering the electronic environment and steric accessibility for nucleophilic attack . The fully aromatic benzofuran-5-sulfonyl chloride (CAS 869885-60-9) differs in the oxidation state of the furan ring, which impacts both the conformational flexibility and the electron density of the aromatic system available for downstream derivatization [1]. The pentamethyl-substituted Pbf-Cl (CAS 154445-78-0) introduces substantial steric bulk that, while advantageous for certain protecting-group applications, limits the scope of subsequent structure–activity relationship (SAR) exploration [2]. Finally, the all-carbon indane-5-sulfonyl chloride (CAS 52205-85-3) lacks the endocyclic oxygen atom present in the dihydrobenzofuran core, removing a key hydrogen-bond acceptor site that can be critical for target engagement in biological systems [3]. Each of these structural variations produces measurable differences in physical form, reactivity profile, and downstream biological performance that are quantified in Section 3.

2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride Differentiation Evidence


Solid-State Handling Advantage vs. Liquid Analog

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS 115010-11-2) is a white to off-white crystalline solid with a measured melting point of 84 °C (literature range 83–87 °C) . In contrast, the fully aromatic benzofuran-5-sulfonyl chloride (CAS 869885-60-9), differing only by the presence of a double bond in the furan ring (C₈H₅ClO₃S vs. C₈H₇ClO₃S), is described as a colorless oily liquid at room temperature . The solid physical form of the target compound enables gravimetric dispensing with higher accuracy and eliminates the volumetric handling and solvent-compatibility challenges associated with viscous oils. Furthermore, the solid-state form generally confers superior long-term storage stability under recommended conditions (2–8 °C, inert atmosphere) .

Physical form Weighing accuracy Storage stability Procurement logistics

5-Sulfonyl Regiochemistry vs. 6-Sulfonyl Isomer

The 5-sulfonyl chloride isomer (CAS 115010-11-2) positions the electrophilic –SO₂Cl group para to the endocyclic oxygen of the dihydrofuran ring, whereas the 6-sulfonyl isomer (CAS 724446-31-5) places it meta to the oxygen . This positional difference alters the electronic character of the sulfonyl electrophile and the steric environment for incoming nucleophiles. Critically, the 5-isomer is explicitly cited as a synthetic intermediate in multiple international patent applications, including WO-2021123237-A1 (therapeutic acetamide compounds), WO-2021012721-A1 (naphthalenesulfonamide compounds), WO-2019149223-A1 (benzamide compounds), and CN-111285806-A (pyrazole compounds) . The 6-isomer is not referenced in these pharmaceutical patent families, indicating that the 5-substitution pattern is the preferred regiochemistry for constructing bioactive sulfonamide libraries in these therapeutic programs.

Regiochemistry Electronic effects Patent landscape Sulfonamide synthesis

Steric Advantage of Unsubstituted Core Over Pbf-Cl

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (MW 218.66) bears no additional substituents on the benzofuran scaffold, providing a compact sulfonamide-forming reagent with a heavy atom count of 13 and only one rotatable bond . In contrast, 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl, CAS 154445-78-0, MW 300.82) incorporates five methyl groups, substantially increasing steric bulk (heavy atom count: 20) and molecular weight . Pbf-Cl is optimized primarily as an arginine side-chain protecting group in solid-phase peptide synthesis, where the steric hindrance from the pentamethyl substitution is functionally beneficial [1]. However, for small-molecule drug discovery programs where the sulfonamide linkage is intended to engage a protein binding pocket, the unsubstituted 2,3-dihydrobenzofuran-5-sulfonyl chloride yields sulfonamide products with nearly 38% lower molecular weight contribution from the sulfonyl aryl group (164.2 Da vs. 245.3 Da for Pbf), preserving ligand efficiency and leaving more chemical space for additional pharmacophore elaboration .

Steric hindrance SAR exploration Ligand efficiency Protecting group strategy

Hydrogen-Bond Acceptor: Dihydrobenzofuran vs. Indane

The 2,3-dihydrobenzofuran core of CAS 115010-11-2 contains an endocyclic ether oxygen atom that contributes to a topological polar surface area (TPSA) of 51.8 Ų and a calculated LogP of 2.63 [1]. The structurally analogous indane-5-sulfonyl chloride (CAS 52205-85-3; C₉H₉ClO₂S, MW 216.68) replaces this oxygen with a methylene (–CH₂–) group, eliminating the hydrogen-bond acceptor capability of the five-membered ring [2]. This structural difference results in a lower TPSA and a higher calculated LogP (approximately 3.18) for the indane analog , reflecting increased lipophilicity and reduced capacity for polar interactions. In medicinal chemistry contexts, the presence of the ring oxygen can serve as a critical hydrogen-bond acceptor for target protein engagement; its absence in the indane scaffold may fundamentally alter binding pose, selectivity, or off-rate kinetics even when the sulfonamide geometry is preserved.

Hydrogen bonding Target engagement Polar surface area Drug-receptor interactions

PERK Kinase Inhibition Validation of Derived Sulfonamide

A sulfonamide derivative constructed from the 2,3-dihydrobenzofuran-5-sulfonyl chloride scaffold — specifically, 2,3-Dihydro-benzofuran-5-sulfonic acid [3-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluoro-phenyl]-amide (US10918642, Compound 27) — demonstrated an IC₅₀ of 16 nM against human eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK) in a biochemical assay using the recombinant PERK cytoplasmic domain (residues 540–1115) [1]. This sub-20 nM potency establishes that the dihydrobenzofuran-5-sulfonyl moiety can serve as an effective sulfonamide linker in a kinase inhibitor pharmacophore. While this is a single-derivative data point and does not constitute head-to-head comparator data for the parent sulfonyl chloride, it provides class-level evidence that this specific scaffold is capable of supporting high-affinity target engagement when elaborated into drug-like sulfonamides. No equivalent potency data were identified for sulfonamides derived from the 6-sulfonyl regioisomer against the same target in the BindingDB or patent literature .

PERK kinase EIF2AK3 IC50 Kinase inhibition Anticancer

Sulfonyl Chloride vs. Fluoride Reactivity Advantage

Sulfonyl halides (R–SO₂X) exhibit a well-established stability/reactivity hierarchy: fluorides > chlorides > bromides > iodides, with sulfonyl chlorides occupying the intermediate position that balances sufficient electrophilicity for efficient nucleophilic substitution with manageable sensitivity to hydrolysis [1]. 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS 115010-11-2) reacts readily with primary and secondary amines, alcohols, and thiols under mild basic conditions (e.g., triethylamine or DIEA in dichloromethane at room temperature) to form the corresponding sulfonamides, sulfonate esters, and thiosulfonates [2]. The analogous 2,3-dihydro-1-benzofuran-5-sulfonyl fluoride (CAS 2137680-56-7, C₈H₇FO₃S, MW 202.20) is significantly less electrophilic, requiring harsher conditions or activating agents for many nucleophilic couplings . While the fluoride offers superior stability toward hydrolysis, this comes at the cost of attenuated reactivity — a trade-off that disfavors its use in high-throughput parallel synthesis where rapid, clean conversion under mild conditions is paramount. The chloride represents the optimal electrophilicity tier for the majority of medicinal chemistry sulfonamide library syntheses.

Sulfonyl halide reactivity Nucleophilic substitution Chemoselectivity Reaction conditions

2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride Application Scenarios


PERK-Targeted Sulfonamide Library Synthesis

The validated 16 nM PERK IC₅₀ achieved by a sulfonamide derived from this scaffold (US10918642, Compound 27) [1] establishes this building block as a privileged starting point for constructing focused kinase inhibitor libraries. The solid physical form (mp 84 °C) enables precise stoichiometric control in parallel synthesis workflows, while the compact molecular footprint (MW 218.66) preserves ligand efficiency in the final sulfonamide products. Researchers targeting EIF2AK3/PERK or related kinases in the unfolded protein response pathway should prioritize this specific 5-sulfonyl chloride regioisomer, as the patent literature demonstrates its successful deployment in this therapeutic area.

Antitumor Diaryl Sulfonylurea Development

The dihydrobenzofuran-5-sulfonyl scaffold has been validated in the clinical-stage antitumor diarylsulfonylurea LY295501 (N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N′-(3,4-dichlorophenyl)urea), a second-generation oncolytic agent structurally related to sulofenur with demonstrated activity across a broad range of mouse xenograft models [2]. The endocyclic oxygen of the dihydrobenzofuran core contributes to metabolite formation via oxidation of the saturated ring, a metabolic pathway that is distinct from that of fully aromatic benzofuran analogs [3]. Programs pursuing sulfonylurea-based anticancer agents should select this specific building block to access the metabolic profile associated with the dihydrobenzofuran series.

LpxC-Targeted Gram-Negative Antibacterial Sulfonamides

Research on sulfonamide-based LpxC inhibitors has identified 2-aryl benzofuran hydrophobes as critical for Gram-negative antibacterial activity, with lead compounds achieving MIC values as low as 0.063 μg/mL against Escherichia coli [4]. The 2,3-dihydrobenzofuran-5-sulfonyl chloride provides a direct synthetic entry point to this hydrophobe class, offering the balanced polarity (TPSA 51.8 Ų, LogP 2.63) that supports both target engagement and outer membrane penetration. Its differentiation from the more lipophilic indane analog (LogP ~3.18) is particularly relevant for maintaining the physicochemical profile required for Gram-negative activity.

BD2-Selective BET Bromodomain Inhibitor Optimization

A systematic medicinal chemistry campaign at GlaxoSmithKline demonstrated that 2,3-dihydrobenzofurans can be optimized to achieve 1000-fold selectivity for the second bromodomain (BD2) over BD1 within the BET family [5]. While this program utilized elaborated 2,3-dihydrobenzofuran cores rather than the unsubstituted 5-sulfonyl chloride directly, the scaffold itself is established as a privileged template for achieving BD2 selectivity. The availability of the unsubstituted 5-sulfonyl chloride (CAS 115010-11-2) allows medicinal chemists to build de novo BD2-selective sulfonamide libraries from a structurally minimalist starting point, enabling full control over the substitution pattern during library synthesis.

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